molecular formula C10H15NO2Sn B8499646 6-Trimethylstannanyl-nicotinic acid methyl ester

6-Trimethylstannanyl-nicotinic acid methyl ester

Cat. No.: B8499646
M. Wt: 299.94 g/mol
InChI Key: FNKATGDXRJLGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Trimethylstannanyl-nicotinic acid methyl ester: is an organotin compound derived from nicotinic acid It features a trimethylstannyl group attached to the 6-position of the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Trimethylstannanyl-nicotinic acid methyl ester typically involves the stannylation of methyl nicotinate. One common method is the reaction of methyl nicotinate with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions: 6-Trimethylstannanyl-nicotinic acid methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, making it a useful intermediate in organic synthesis.

    Oxidation Reactions: The compound can be oxidized to form stannic derivatives.

    Coupling Reactions: It can participate in Stille coupling reactions, where the trimethylstannyl group is replaced by a carbon-carbon bond.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or pseudohalides under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

    Coupling Reactions: Palladium catalysts in the presence of ligands and bases.

Major Products:

    Substitution Reactions: Various substituted nicotinates.

    Oxidation Reactions: Stannic derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry: 6-Trimethylstannanyl-nicotinic acid methyl ester is used as a precursor in the synthesis of complex organic molecules. Its ability to undergo Stille coupling reactions makes it valuable in the construction of biaryl structures, which are common in pharmaceuticals and natural products.

Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting nicotinic acetylcholine receptors. These receptors are implicated in various neurological disorders, and modulating their activity can have therapeutic benefits.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and agrochemicals. Its role as an intermediate in the production of complex molecules makes it a valuable tool in chemical manufacturing.

Mechanism of Action

The mechanism by which 6-Trimethylstannanyl-nicotinic acid methyl ester exerts its effects is primarily through its reactivity in organic synthesis. The trimethylstannyl group acts as a leaving group in substitution and coupling reactions, facilitating the formation of new chemical bonds. In biological systems, its derivatives may interact with molecular targets such as nicotinic acetylcholine receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    Methyl nicotinate: Lacks the trimethylstannyl group and is used primarily as a vasodilator in topical formulations.

    Trimethylstannyl derivatives: Other compounds with trimethylstannyl groups attached to different aromatic or heteroaromatic systems.

Uniqueness: 6-Trimethylstannanyl-nicotinic acid methyl ester is unique due to the specific positioning of the trimethylstannyl group on the nicotinate moiety. This positioning allows for selective reactions and the formation of specific products that may not be achievable with other trimethylstannyl derivatives.

Properties

Molecular Formula

C10H15NO2Sn

Molecular Weight

299.94 g/mol

IUPAC Name

methyl 6-trimethylstannylpyridine-3-carboxylate

InChI

InChI=1S/C7H6NO2.3CH3.Sn/c1-10-7(9)6-3-2-4-8-5-6;;;;/h2-3,5H,1H3;3*1H3;

InChI Key

FNKATGDXRJLGNP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)[Sn](C)(C)C

Origin of Product

United States

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